

An In-depth Technical Guide to Desyl Chloride

(CAS: 447-31-4)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Desyl chloride*

Cat. No.: B177067

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Desyl chloride, with the CAS number 447-31-4, is a versatile α -chloro ketone that serves as a crucial intermediate in organic synthesis. Its chemical structure, featuring a reactive chlorine atom adjacent to a carbonyl group and flanked by two phenyl rings, makes it a valuable building block for the synthesis of a variety of more complex organic molecules. This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, reactivity, and spectroscopic characterization of **desyl chloride**. Detailed experimental protocols and safety information are also included to assist researchers and professionals in its effective and safe utilization, particularly in the context of pharmaceutical development and fine chemical manufacturing.

Chemical and Physical Properties

Desyl chloride, systematically named 2-chloro-1,2-diphenylethanone, is also known by several synonyms including α -chlorodeoxybenzoin and α -chlorobenzyl phenyl ketone.^[1] It typically appears as an off-white to light beige or white crystalline powder.^[2] **Desyl chloride** is known to be sensitive to moisture and can decompose and turn brown when exposed to sunlight, thus it should be stored in a cool, dry, and dark environment.^[3] It is insoluble in water.^[2]

Table 1: Physical and Chemical Properties of **Desyl Chloride**

Property	Value	Reference(s)
CAS Number	447-31-4	[1] [2]
Molecular Formula	C ₁₄ H ₁₁ ClO	[2]
Molecular Weight	230.69 g/mol	[2]
Appearance	Off-white to light beige powder; white needle-like crystals	[2]
Melting Point	62-68.5 °C	[1]
Boiling Point	330 °C (rough estimate)	[1]
Solubility	Insoluble in water	[2]
Stability	Moisture sensitive; decomposes in sunlight	[3]

Synthesis of Desyl Chloride

The most common and well-established method for the synthesis of **desyl chloride** is the reaction of benzoin with thionyl chloride (SOCl₂), often in the presence of a base like pyridine to neutralize the HCl byproduct.[\[3\]](#)

Reaction Scheme

Caption: Synthesis of **Desyl Chloride** from Benzoin.

Experimental Protocol: Synthesis of Desyl Chloride from Benzoin

The following protocol is adapted from a well-established procedure.[\[3\]](#)

Materials:

- Benzoin
- Pyridine

- Thionyl chloride (SOCl_2)
- 95% Ethanol
- Water
- Ice

Procedure:

- In a suitable reaction vessel, dissolve benzoin in hot pyridine.
- Cool the solution in an ice bath until the benzoin solidifies.
- Grind the solidified mass and slowly add thionyl chloride while stirring vigorously and maintaining a cool temperature with a water bath. A significant amount of sulfur dioxide and hydrogen chloride gas will be evolved.
- After the addition is complete and the reaction mixture has solidified (approximately 1 hour), add water to the solid.
- Grind the solid in water, filter, and wash thoroughly with water.
- Press the solid as dry as possible and then dry it to a constant weight over a suitable desiccant (e.g., sulfuric acid or calcium chloride).
- For purification, recrystallize the crude product from boiling 95% ethanol.
- Cool the ethanol solution to induce crystallization. Collect the colorless crystals by filtration. A second crop of crystals can be obtained by further cooling the mother liquor.

Yield: 74–79% of the theoretical amount.[\[3\]](#)

Reactivity and Applications

Desyl chloride is a reactive α -halo ketone and a valuable intermediate in organic synthesis. Its reactivity is dominated by the electrophilic carbon atom bonded to the chlorine, which is susceptible to nucleophilic attack.

Nucleophilic Substitution (S_N2) Reactions

Desyl chloride readily undergoes S_N2 reactions with a variety of nucleophiles. These reactions are stereospecific and proceed with inversion of configuration at the chiral center.^[2] This makes it a useful precursor for the synthesis of various derivatives with controlled stereochemistry.

[Click to download full resolution via product page](#)

Caption: General S_N2 reaction of **Desyl Chloride**.

Applications in Synthesis

Desyl chloride is a key intermediate in the synthesis of various organic compounds, including:

- Active Pharmaceutical Ingredients (APIs): It serves as a building block for more complex molecules in the pharmaceutical industry.^[1]
- Palladium-Catalyzed Cross-Coupling Reactions: It can be used as an oxidant in these reactions to produce $C_{sp}-C_{sp^3}$ cross-coupling products.
- Heterocyclic Compounds: It is a precursor for the synthesis of various heterocyclic systems.

Spectroscopic Data

The structural elucidation of **desyl chloride** and its reaction products relies on standard spectroscopic techniques.

Table 2: Spectroscopic Data for **Desyl Chloride**

Technique	Data	Reference(s)
¹ H NMR	Aromatic protons (multiplet), Methine proton (singlet adjacent to carbonyl and chlorine). Specific chemical shifts are dependent on the solvent and instrument.	[4]
¹³ C NMR	Carbonyl carbon, aromatic carbons, and the methine carbon attached to chlorine are the key signals.	[4][5]
IR (Infrared)	Strong C=O stretching absorption around 1700-1720 cm ⁻¹ . C-Cl stretching vibration. Aromatic C-H and C=C stretching bands.	[6][7]
Mass Spec.	Molecular ion peak (M ⁺) at m/z 230 and 232 (due to ³⁵ Cl and ³⁷ Cl isotopes). Fragmentation often involves the loss of Cl, CO, and phenyl groups.	[8][9]

Safety and Handling

Desyl chloride is a hazardous chemical and must be handled with appropriate safety precautions.

Table 3: Safety Information for **Desyl Chloride**

Hazard	GHS Classification and Precautionary Statements	Reference(s)
Skin Corrosion/Irritation	<p>H314: Causes severe skin burns and eye damage. P280: Wear protective gloves/protective clothing/eye protection/face protection.</p> <p>P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.</p> <p>P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.</p>	[2]
Acute Toxicity	Moderately toxic by intraperitoneal route.	[2]
Flammability	Flammable liquid. When heated to decomposition it emits toxic vapors of Cl ⁻ .	[2]
Storage	Store in a cool, dry, well-ventilated area away from incompatible substances. Keep container tightly closed.	[2]

Conclusion

Desyl chloride (CAS 447-31-4) is a valuable and reactive intermediate in organic synthesis with significant applications in the pharmaceutical and fine chemical industries. A thorough understanding of its properties, synthesis, and reactivity, coupled with strict adherence to safety protocols, is essential for its effective and safe use in research and development. This guide

provides a foundational resource for professionals working with this important chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Benzoin condensation - Wikipedia [en.wikipedia.org]
- 4. scs.illinois.edu [scs.illinois.edu]
- 5. rsc.org [rsc.org]
- 6. uobabylon.edu.iq [uobabylon.edu.iq]
- 7. elearning.uniroma1.it [elearning.uniroma1.it]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Desyl Chloride (CAS: 447-31-4)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b177067#desyl-chloride-cas-number-447-31-4>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com